molecular formula C13H11NO5 B14091246 Methyl (S)-2-phthalimido-4-oxobutanoate CAS No. 137278-36-5

Methyl (S)-2-phthalimido-4-oxobutanoate

Cat. No.: B14091246
CAS No.: 137278-36-5
M. Wt: 261.23 g/mol
InChI Key: SNKFFMNUJVHGDX-JTQLQIEISA-N
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Description

Methyl (S)-2-phthalimido-4-oxobutanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a phthalimido group attached to a butanoate backbone. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-phthalimido-4-oxobutanoate typically involves the reaction of phthalic anhydride with an amino acid derivative. One common method is the condensation of phthalic anhydride with L-aspartic acid, followed by esterification with methanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-phthalimido-4-oxobutanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phthalimido group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to substitute the phthalimido group.

Major Products Formed

    Hydrolysis: Phthalic acid and methanol.

    Reduction: Methyl (S)-2-phthalimido-4-hydroxybutanoate.

    Substitution: Various substituted phthalimido derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-phthalimido-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (S)-2-phthalimido-4-oxobutanoate involves its interaction with specific molecular targets. The phthalimido group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl (S)-2-phthalimido-4-oxobutanoate can be compared with other similar compounds such as:

    Methyl (S)-2-phthalimido-4-hydroxybutanoate: A reduced form of the compound with a hydroxyl group instead of a carbonyl group.

    Phthalic anhydride derivatives: Compounds with similar structural features but different functional groups.

    Amino acid esters: Compounds with ester groups derived from amino acids, sharing similar reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Methyl (S)-2-phthalimido-4-oxobutanoate is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its potential applications in pharmacology.

Synthesis of this compound

The synthesis of this compound has been documented in various studies. A straightforward method involves the reaction of phthalimide with 4-oxobutanoic acid derivatives, leading to the formation of the desired compound with high enantiomeric purity. The synthesis process typically yields optically active products, which are crucial for their biological efficacy .

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cell lines. In vitro studies have shown that it exhibits cytotoxic effects against several cancer types, including:

  • HepG2 (liver cancer)
  • MCF7 (breast cancer)
  • HT29 (colon cancer)

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .

Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor for certain enzymes associated with cancer progression. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis, with an IC50 value indicating potent inhibitory activity . This suggests that the compound may play a role in disrupting the metabolic pathways essential for tumor growth.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Case Study 1: HepG2 Cell Line
    • Objective: To evaluate the cytotoxic effects on liver cancer cells.
    • Findings: The compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.
  • Case Study 2: MCF7 Cell Line
    • Objective: To assess the impact on breast cancer cells.
    • Findings: Treatment with this compound resulted in increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, indicating a shift towards programmed cell death.
  • Case Study 3: Enzyme Inhibition
    • Objective: To determine the inhibitory effects on DHFR.
    • Findings: The compound exhibited competitive inhibition, suggesting potential as a therapeutic agent in combination therapies targeting folate metabolism in cancer cells .

Summary of Biological Activities

Biological ActivityCell Line/TargetMechanismReference
AnticancerHepG2Induction of apoptosis
AnticancerMCF7Inhibition of cell proliferation
Enzyme InhibitionDHFRCompetitive inhibition

Properties

CAS No.

137278-36-5

Molecular Formula

C13H11NO5

Molecular Weight

261.23 g/mol

IUPAC Name

methyl (2S)-2-(1,3-dioxoisoindol-2-yl)-4-oxobutanoate

InChI

InChI=1S/C13H11NO5/c1-19-13(18)10(6-7-15)14-11(16)8-4-2-3-5-9(8)12(14)17/h2-5,7,10H,6H2,1H3/t10-/m0/s1

InChI Key

SNKFFMNUJVHGDX-JTQLQIEISA-N

Isomeric SMILES

COC(=O)[C@H](CC=O)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

COC(=O)C(CC=O)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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